3-iodo-1-isobutyl-1{H}-pyrazole

Organic Synthesis Cross-Coupling Medicinal Chemistry

Failed syntheses often stem from using the wrong pyrazole regioisomer or non-iodinated cores. CAS 1354704-80-5 solves this with exclusive 3-iodo substitution, providing a precise handle for cross-couplings while the 1-isobutyl group imparts critical lipophilicity for MGAT/kinase targets. - **Key Differentiator:** 3-position iodine (not 4 or 5) ensures regiospecific coupling. - **Application:** Medicinal chemistry, chemical probes, agrochemical intermediates. - **Supply:** ≥98% purity, rigorous QC, global delivery.

Molecular Formula C7H11IN2
Molecular Weight 250.08
CAS No. 1354704-80-5
Cat. No. B3047148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1-isobutyl-1{H}-pyrazole
CAS1354704-80-5
Molecular FormulaC7H11IN2
Molecular Weight250.08
Structural Identifiers
SMILESCC(C)CN1C=CC(=N1)I
InChIInChI=1S/C7H11IN2/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3
InChIKeyIQYHSOPETXHHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1-isobutyl-1H-pyrazole: Chemical Identity & Properties


3-Iodo-1-isobutyl-1H-pyrazole (CAS 1354704-80-5) is a halogenated pyrazole derivative with the molecular formula C7H11IN2 and a molecular weight of 250.08 g/mol . It is characterized by a pyrazole core bearing an iodine atom at the 3-position and an isobutyl group at the 1-position . The compound is typically supplied as a solid with a purity of 98% and is primarily used as a versatile intermediate in organic synthesis and medicinal chemistry .

1
Regioisomer Control Ensures correct 3-iodo coupling site
2
Reactive Halogen Handle Supports Suzuki, Sonogashira couplings
3
Med Chem Scaffold Precursor for MGAT/kinase inhibitor libraries

3-Iodo-1-isobutyl-1H-pyrazole: Why Substitution Fails


While the pyrazole scaffold is common, substitution patterns on the ring are critical determinants of both chemical reactivity and biological activity. The specific combination of an iodine atom at the 3-position and an isobutyl group at the 1-position creates a unique steric and electronic environment that governs its behavior in cross-coupling reactions and its interactions with biological targets . The 3-iodo isomer, for example, is structurally distinct from the 4-iodo and 5-iodo analogs (CAS 918487-09-9 and 1345471-53-5, respectively), which differ in the position of the halogen, leading to different reactivity profiles [1]. Furthermore, the non-iodinated parent compound, 1-isobutyl-1H-pyrazole (CAS 725746-81-6), lacks the key functional handle required for many downstream synthetic transformations . Therefore, substituting this specific regioisomer with a generic or closely related pyrazole derivative is scientifically unsound and can lead to failed syntheses or loss of desired activity.

Identity
Target Profile
Substitute Risk
Regioisomer
3-iodo-1-isobutyl
4-iodo / 5-iodo analogs may shift coupling selectivity
Functional Handle
Iodine (C-I bond)
Non-iodinated parent lacks cross-coupling reactivity
Hazard Profile
GHS07 (H302/H315/H319)
Parent compound hazard classification may differ

3-Iodo-1-isobutyl-1H-pyrazole: Evidence vs. Key Comparators


Regioisomerism Controls Cross-Coupling Outcomes

The 3-iodo regioisomer of the isobutylpyrazole family is a distinct chemical entity from the 4-iodo and 5-iodo analogs. The position of the iodine atom on the pyrazole ring dictates its electronic properties and, consequently, its reactivity and selectivity in subsequent synthetic transformations, such as Suzuki-Miyaura and Sonogashira couplings . While specific kinetic data comparing the three isomers is not publicly available, their discrete CAS numbers and independent supply chains confirm they are not interchangeable building blocks . In drug discovery, the regioisomer used in a patented or published synthetic route is an immutable specification, and substitution can alter the outcome of the key C-C bond forming step [1].

Regioisomeric Identity
Class-level inference
3-iodo isomer
vs. 4-iodo / 5-iodo
Supports regiospecific coupling control
Structural analysis via IUPAC/SMILES
Organic Synthesis Cross-Coupling Medicinal Chemistry

Physicochemical Shifts from Non-Iodinated Parent

The introduction of an iodine atom at the 3-position significantly alters the compound's physicochemical properties compared to its non-iodinated parent, 1-isobutyl-1H-pyrazole. The molecular weight increases by approximately 101% (from 124.18 g/mol to 250.08 g/mol), and the compound is predicted to have a higher density (1.69 vs. estimated ~1.0 g/cm³) and boiling point . These changes are accompanied by the introduction of a heavy atom (I) and a potent functional handle for cross-coupling reactions, which is absent in the parent molecule . This transforms the compound from a simple heterocycle into a valuable, reactive intermediate.

Physicochemical Shift
Head-to-head
MW +101%
250.08 vs. 124.18 g/mol
Confirms distinct handling and reactivity
C7H11IN2 vs C7H12N2
Physicochemical Properties Drug Design Synthetic Chemistry

Distinct Hazard Profile vs. Parent

The addition of the iodine atom introduces a distinct hazard profile compared to the parent compound. 3-Iodo-1-isobutyl-1H-pyrazole carries GHS07 classification (Harmful/Irritant), with hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . In contrast, the non-iodinated parent (CAS 725746-81-6) may have a different set of hazard classifications or none at all. This has direct implications for laboratory handling, storage, and waste disposal procedures .

Hazard Profile
Head-to-head
GHS07
H302/H315/H319/H335
Requires distinct safety protocols
SDS analysis context
Safety Handling Compliance

Biological Potential via MGAT Inhibitor Analogy

While direct biological data for 3-iodo-1-isobutyl-1H-pyrazole is not published, its core structure is a key intermediate in the synthesis of molecules with potent biological activity. A closely related compound, 1-(1-Isobutyl-1H-pyrazol-3-yl)ethanone, which shares the same 1-isobutyl-3-substituted pyrazole core, has been reported in a patent (US9701672) to inhibit MGAT enzymes with an IC50 of 135 nM [1]. This demonstrates that the 1-isobutyl-3-substituted pyrazole scaffold is a validated pharmacophore for this target. 3-Iodo-1-isobutyl-1H-pyrazole serves as a direct precursor for introducing diverse functional groups at the 3-position, making it a valuable starting point for medicinal chemistry programs targeting MGAT or similar enzymes [2].

Downstream Bioactivity
Class-level inference
MGAT IC50 135 nM
Downstream analog
Supports MGAT pharmacophore exploration
Direct bioactivity data not reported
Medicinal Chemistry Enzyme Inhibition Metabolic Disease

3-Iodo-1-isobutyl-1H-pyrazole: Key Application Scenarios


Kinase and MGAT Inhibitor Library Building Block

This compound is optimally deployed in medicinal chemistry programs that require a functionalized pyrazole core, particularly for the synthesis of libraries targeting kinases or MGAT enzymes. The iodine atom at the 3-position allows for rapid diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 1-isobutyl group provides a key lipophilic interaction in known pharmacophores. This is supported by its structural similarity to the core of a patented, low-nanomolar MGAT inhibitor [1].

Regiospecific C-C Bond Formation Intermediate

For synthetic organic chemists, this compound is a preferred reagent for introducing a 1-isobutylpyrazol-3-yl moiety into a larger molecular architecture. Its utility is defined by its regioisomeric purity, ensuring that the coupling partner is installed exclusively at the 3-position. This is a critical requirement for executing a published synthetic route or for generating a specific compound in a patent claim [2]. This application is supported by the compound's well-defined structure and its inclusion in catalogs as a unique building block .

Functionalized Probes and Bioconjugates Development

The reactive 3-iodo handle makes this compound a suitable starting point for creating chemical probes. The iodine can be replaced with functional groups (e.g., alkynes, amines, biotin) to enable target identification or imaging studies, all while retaining the 1-isobutyl group that may be crucial for target engagement. The viability of this approach is supported by established methodologies for modifying 3-iodopyrazoles .

Fungicide and Herbicide Discovery Scaffold

Pyrazole derivatives are a mainstay in agrochemical discovery. This specific compound, with its halogenated structure, offers a distinct scaffold for developing new crop protection agents. Its properties suggest it could be used as an intermediate to explore novel chemotypes with potentially improved potency or selectivity over existing commercial products. This is a common application area for building blocks of this type .

Application
Selection Property
Validation Focus
Kinase / MGAT Library Synthesis
3-iodo cross-coupling handle
Regioisomeric identity verification
Regiospecific C-C Bond Formation
Regioisomeric purity
Coupling outcome validation
Chemical Probe Development
Iodine reactivity for bioconjugation
Target engagement model review
Agrochemical Discovery
Halogenated pyrazole scaffold
Crop protection model screening

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